molecular formula C8H14ClNO2 B15307537 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride

2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride

Cat. No.: B15307537
M. Wt: 191.65 g/mol
InChI Key: MVWVCSZBJZUBLF-UHFFFAOYSA-N
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Description

2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride is a chemical compound with a unique structure that includes a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride typically involves the reaction of 2,5-dihydro-1H-pyrrole with 2-methylpropanoic acid under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the pyrrole ring into more oxidized forms.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride include other pyrrole derivatives such as:

  • 2,5-dihydro-1H-pyrrole-1-acetic acid
  • 2,5-dihydro-1H-pyrrole-3-carboxylic acid

Uniqueness

What sets this compound apart is its specific structure, which includes a methyl group on the propanoic acid moiety. This structural feature may confer unique properties and reactivity compared to other pyrrole derivatives.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-8(2,7(10)11)6-3-4-9-5-6;/h3,9H,4-5H2,1-2H3,(H,10,11);1H

InChI Key

MVWVCSZBJZUBLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CCNC1)C(=O)O.Cl

Origin of Product

United States

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